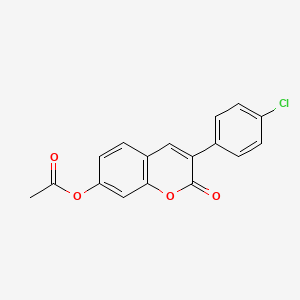
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 3-formyl-2-chromone structure. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a chromone core with a chlorophenyl group at the 3-position and an acetate group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate and its derivatives have been synthesized and studied for various biological activities. Notably, compounds related to this chemical structure have been explored for their antitumor, antibacterial, and antifungal properties. For instance, a study by El‐Sayed et al. (2011) involved the synthesis of compounds with a similar structure, highlighting their potential in antitumor and antibacterial applications (El‐Sayed et al., 2011). Similarly, research by Desai et al. (2008) focused on synthesizing and evaluating antibacterial activity against Gram-positive and Gram-negative bacteria (Desai et al., 2008).
Structural and Spectroscopic Studies
Structural and spectroscopic investigations are crucial for understanding the chemical properties of compounds like 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. Şahin et al. (2014) conducted such studies, providing valuable insights into the molecular structure and interactions of related compounds (Şahin et al., 2014).
Corrosion Inhibition Studies
In addition to biological applications, derivatives of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) conducted a theoretical study on related quinoxalines as corrosion inhibitors, showing the potential application of these compounds in protecting materials (Zarrouk et al., 2014).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its overall biological activity.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exert various biological effects, suggesting that 3-(4-chlorophenyl)-2-oxochromen-7-yl acetate may also have diverse molecular and cellular impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. For instance, changes in temperature can affect the activity of some types of insecticides . .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGDUGQEWMYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
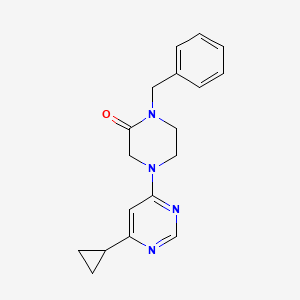
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
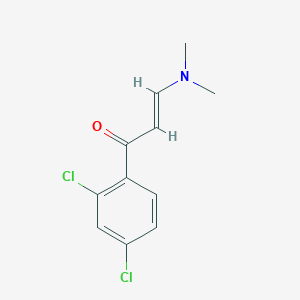

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
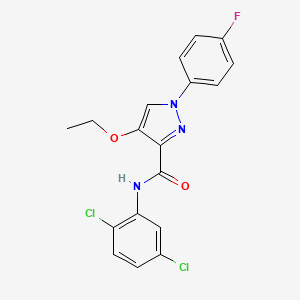
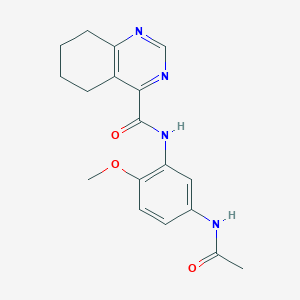

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)
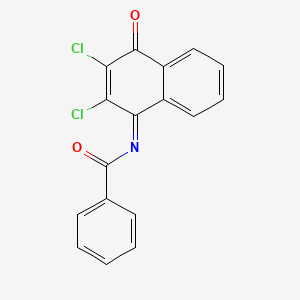
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)